Cas no 2971-17-7 (3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid)
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-2-oxo-1H-Indole-3-propanoic acid
- BBL010435
- 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid
- AKOS BB-8817
- 1H-Indole-3-propanoic acid, 2,3-dihydro-2-oxo-
- CAA97117
- 2,3-Dihydroindole-2-one, 3-propanoic acid
- STK801602
- SB64834
- EN300-186521
- ALBB-015892
- 3-(2-oxo-1,3-dihydroindol-3-yl)propanoic acid
- SCHEMBL5380593
- BFQGSVVUAHHSFU-UHFFFAOYSA-N
- 3-(2-oxo-1,3-dihydro-indol-3-yl)-propionic acid
- 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid #
- 3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)-propionic acid, AldrichCPR
- 3-(2-Oxoindolin-3-yl)propanoic acid
- 2971-17-7
- NS-02168
- Z1508917501
- MFCD09035911
- G66307
- AKOS000506117
- AKOS017259328
- 3-(2-Oxoindolin-3-yl)propanoicacid
- 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid
-
- MDL: MFCD09035911
- Inchi: 1S/C11H11NO3/c13-10(14)6-5-8-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14)
- InChI Key: BFQGSVVUAHHSFU-UHFFFAOYSA-N
- SMILES: O=C1C(CCC(=O)O)C2C=CC=CC=2N1
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 66.4Ų
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 065214-500mg |
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid |
2971-17-7 | 500mg |
$237.00 | 2023-09-09 | ||
| Chemenu | CM242228-5g |
3-(2-Oxoindolin-3-yl)propanoic acid |
2971-17-7 | 95%+ | 5g |
$711 | 2021-08-04 | |
| TRC | O991830-10mg |
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid |
2971-17-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991830-50mg |
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid |
2971-17-7 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | O991830-100mg |
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid |
2971-17-7 | 100mg |
$ 230.00 | 2022-06-03 | ||
| Chemenu | CM242228-1g |
3-(2-Oxoindolin-3-yl)propanoic acid |
2971-17-7 | 95%+ | 1g |
$*** | 2023-03-30 | |
| abcr | AB376564-500 mg |
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, 95%; . |
2971-17-7 | 95% | 500MG |
€254.60 | 2023-02-20 | |
| abcr | AB376564-1 g |
3-(2-Oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid, 95%; . |
2971-17-7 | 95% | 1g |
€322.50 | 2023-06-20 | |
| Enamine | EN300-186521-0.05g |
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid |
2971-17-7 | 95.0% | 0.05g |
$61.0 | 2025-03-21 | |
| Enamine | EN300-186521-0.1g |
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid |
2971-17-7 | 95.0% | 0.1g |
$91.0 | 2025-03-21 |
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Suppliers
3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic Acid
Introduction to 2,3-Dihydro-2-Oxo-1H-Indole-3-Propanoic Acid (CAS No. 2971-17-7)
2,3-Dihydro-2-oxo-1H-Indole-3-propanoic acid, also known by its CAS number CAS No. 2971-17-7, is a unique chemical compound that has garnered significant attention in the fields of organic chemistry and biochemistry. This molecule belongs to the class of indole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound's structure features an indole ring system with a ketone group at position 2 and a propanoic acid substituent at position 3. Its unique combination of functional groups makes it a valuable subject for both fundamental research and practical applications.
Recent studies have highlighted the potential of indole derivatives as lead molecules in drug discovery. The presence of the indole ring, a well-known pharmacophore, contributes to the compound's ability to interact with biological systems. Moreover, the propanoic acid moiety introduces additional functional diversity, enabling the molecule to participate in various biochemical processes. This makes CAS No. 2971-17-7 a promising candidate for exploring its role in medicinal chemistry.
The synthesis of 2,3-dihydro-2-oxo-1H-indole-3-propanoic acid is well-documented in the literature. Various synthetic routes have been developed to achieve this compound, including multi-step reactions that leverage the reactivity of indole derivatives. The molecule's stability and solubility properties make it suitable for both laboratory investigations and potential industrial applications.
In recent years, there has been a growing interest in the biological activities of compounds like CAS No. 2971-17-7. Researchers have explored its role as an inhibitor of various enzymes and receptors, which could be harnessed for therapeutic purposes. For instance, studies have demonstrated that this compound exhibits antimicrobial activity, making it a potential candidate for developing new antibiotics. Additionally, its anti-inflammatory properties have been investigated, suggesting its potential in the treatment of inflammatory diseases.
The application of indole-3-propanoic acid derivatives extends beyond pharmacology. These compounds are also being explored for their role in biotechnology and materials science. For example, they can serve as building blocks for constructing more complex molecules or as templates for designing novel materials with specific functionalities.
One of the most exciting developments in the study of CAS No. 2971-17-7 is its potential use in personalized medicine. By tailoring the structure of indole derivatives, researchers can create molecules that target specific diseases or genetic profiles. This approach could lead to the development of more effective and less toxic therapies for a wide range of conditions.
Furthermore, advancements in computational chemistry have enabled researchers to model the interactions of 2,3-dihydro-2-oxo-1H-indole-3-propanoic acid with biological systems at an atomic level. These molecular simulations provide valuable insights into the compound's binding modes and mechanisms of action, facilitating the design of more potent and selective drugs.
In conclusion, CAS No. 2971-17-7, or 2,3-dihydro-2-oxo-1H-indole-3-propanoic acid, represents a significant compound in the realm of organic chemistry and biochemistry. Its unique structure, combined with its diverse biological activities, positions it as a valuable tool for both research and practical applications. As our understanding of this molecule continues to evolve, so too will its potential contributions to the field of medicine and beyond.
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